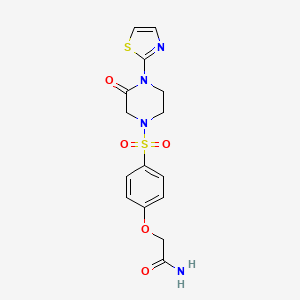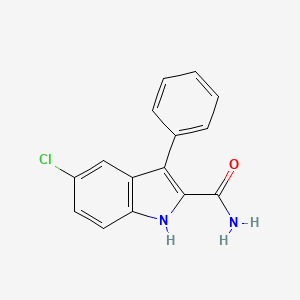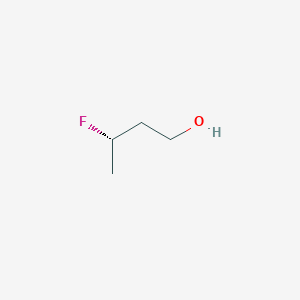
(3S)-3-氟丁醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-Fluorobutan-1-ol is an organic compound characterized by the presence of a fluorine atom attached to the third carbon of a butanol chain. This chiral molecule is of significant interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the fluorine atom imparts unique chemical properties, making it a valuable building block in synthetic chemistry.
科学研究应用
(3S)-3-Fluorobutan-1-ol has several applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biocatalysis research.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting neurological disorders.
Industry: The compound is used in the production of fluorinated polymers and materials with unique properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Fluorobutan-1-ol can be achieved through several methods. One common approach involves the enantioselective reduction of 3-fluorobutanal using a chiral catalyst. This method ensures the production of the desired (3S) enantiomer with high enantiomeric purity. Another method involves the asymmetric hydrogenation of 3-fluorobut-2-en-1-ol using a chiral rhodium catalyst.
Industrial Production Methods: In an industrial setting, the production of (3S)-3-Fluorobutan-1-ol may involve the use of biocatalysts to achieve high selectivity and yield. Enzymatic reduction of 3-fluorobutanal using alcohol dehydrogenases is a promising approach due to its mild reaction conditions and environmentally friendly nature.
化学反应分析
Types of Reactions: (3S)-3-Fluorobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form 3-fluorobutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 3-fluorobutane using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 3-hydroxybutan-1-ol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: 3-Fluorobutanoic acid.
Reduction: 3-Fluorobutane.
Substitution: 3-Hydroxybutan-1-ol.
作用机制
The mechanism of action of (3S)-3-Fluorobutan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and reactivity. In biocatalysis, the compound acts as a substrate for alcohol dehydrogenases, undergoing reduction to form the corresponding alcohol.
相似化合物的比较
(3R)-3-Fluorobutan-1-ol: The enantiomer of (3S)-3-Fluorobutan-1-ol, differing in the spatial arrangement of the fluorine atom.
3-Fluorobutan-2-ol: A structural isomer with the fluorine atom attached to the second carbon.
3-Fluorobutanoic acid: The oxidized form of (3S)-3-Fluorobutan-1-ol.
Uniqueness: (3S)-3-Fluorobutan-1-ol is unique due to its specific chiral configuration, which can result in different biological activities and reactivities compared to its enantiomer and structural isomers. The presence of the fluorine atom also imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various applications.
属性
IUPAC Name |
(3S)-3-fluorobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9FO/c1-4(5)2-3-6/h4,6H,2-3H2,1H3/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAZHINBXCWZTE-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-mesityl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2481852.png)
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-ethoxyethan-1-one](/img/structure/B2481853.png)
![ethyl 2-[2-({11-methyl-3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2481855.png)
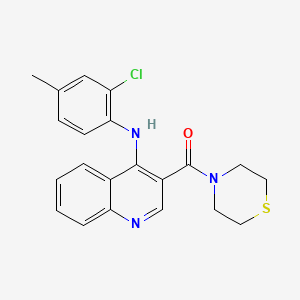
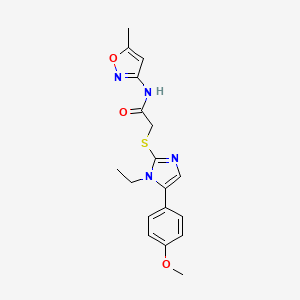

![Methyl (E)-4-[4-(2-methoxyanilino)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2481862.png)
![Methyl 2-{[(tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2481863.png)

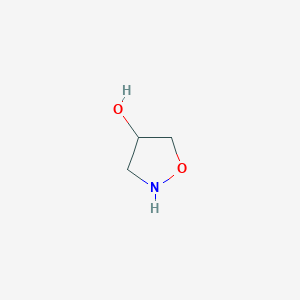
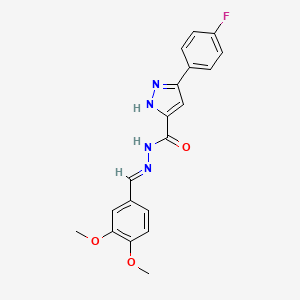
![N-(4-Bromophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2481871.png)
